molecular formula C9H8F3N B13052356 (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine

Cat. No.: B13052356
M. Wt: 187.16 g/mol
InChI Key: ICYVZUYKODEAKT-QMMMGPOBSA-N
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Description

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine: can be compared with other trifluorophenyl derivatives or prop-2-enylamine compounds.

    Unique Features: The presence of the trifluorophenyl group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions.

List of Similar Compounds

  • 3,4,5-Trifluorophenylamine
  • (1S)-1-Phenylprop-2-enylamine
  • 3,4,5-Trifluorobenzaldehyde

Conclusion

This compound is a compound with diverse potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2/t8-/m0/s1

InChI Key

ICYVZUYKODEAKT-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C(=C1)F)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

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